Neodymium propionate

Description

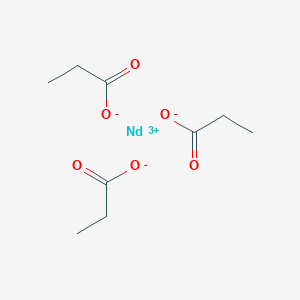

Neodymium propionate (Nd(C₃H₅O₂)₃) is a coordination polymer composed of neodymium(III) ions bridged by propionate ligands. Its synthesis typically involves the reaction of neodymium salts with propionic acid or deprotonated propionate salts in aqueous or solvent-mediated conditions . Structurally, it exhibits a one-dimensional (1D) polymeric arrangement, with variations in coordination environments. For example, Complex 1 (Nd₂(C₃H₅O₂)₆(H₂O)₃·3H₂O) contains both nine- and ten-coordinate neodymium centers, while another reported this compound complex (T) features two nine-coordinate centers . These differences arise from crystallization conditions and ligand bridging modes (e.g., μ₂-η²:η¹ vs. μ₂-η¹:η¹) .

Properties

CAS No. |

28488-34-8 |

|---|---|

Molecular Formula |

C9H15NdO6 |

Molecular Weight |

363.45 g/mol |

IUPAC Name |

neodymium(3+);propanoate |

InChI |

InChI=1S/3C3H6O2.Nd/c3*1-2-3(4)5;/h3*2H2,1H3,(H,4,5);/q;;;+3/p-3 |

InChI Key |

RILQQYPQBCNTQF-UHFFFAOYSA-K |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Nd+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium propionate can be synthesized through the reaction of neodymium(III) chloride with sodium propionate in an aqueous solution. The reaction typically involves dissolving neodymium(III) chloride in water and then adding sodium propionate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitated this compound is then filtered, washed, and dried for further use .

Chemical Reactions Analysis

Types of Reactions: Neodymium propionate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form neodymium(III) oxide and propionic acid.

Reduction: Reduction reactions involving this compound typically yield neodymium metal and propionic acid.

Substitution: In substitution reactions, the propionate ligand can be replaced by other ligands, forming different neodymium complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Various ligands, such as acetate or succinate, can be used in substitution reactions.

Major Products Formed:

Oxidation: Neodymium(III) oxide and propionic acid.

Reduction: Neodymium metal and propionic acid.

Substitution: Neodymium complexes with different ligands.

Scientific Research Applications

Neodymium propionate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its therapeutic potential in targeted drug delivery systems.

Industry: Utilized in the production of high-performance magnets, luminescent materials, and as a precursor for other neodymium compounds .

Mechanism of Action

The mechanism of action of neodymium propionate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates and promoting the desired chemical transformations. In biological applications, it interacts with cellular components, enhancing imaging contrast or delivering therapeutic agents to specific targets .

Comparison with Similar Compounds

Structural and Coordination Differences

- Ligand Flexibility: Propionate’s shorter chain (C₃) and monocarboxylate nature limit its bridging versatility compared to dicarboxylates like succinate (C₄) or oxalate (C₂), which form 3D frameworks .

- Coordination Geometry : this compound’s mixed coordination (9/10) contrasts with the uniform 8–9 coordination in succinate complexes, reflecting ligand steric and electronic effects .

Comparison with Other Neodymium Compounds

Neodymium Oxide (Nd₂O₃) vs. Propionate

| Property | Neodymium Oxide | This compound |

|---|---|---|

| Application | Catalysis, magnets | Structural studies, precursors |

| Reactivity | High thermal stability | Moderate stability |

| Coordination | Ionic lattice | Molecular coordination polymer |

Neodymium Chloride (NdCl₃) vs. Propionate

- Solubility : NdCl₃ is highly water-soluble, facilitating solvent extraction in rare-earth separation . Propionate’s solubility depends on pH and counterions.

- Coordination Chemistry : NdCl₃ often forms hydrated ions ([Nd(H₂O)₉]³⁺), while propionate creates covalent polymer networks .

Challenges in Separation and Industrial Relevance

- Separation from Praseodymium: Both elements exhibit nearly identical chemical properties, complicating solvent extraction. Ligand choice (e.g., organophosphates) affects separation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.